(+)-Yatakemycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Yatakemycin is a natural product belonging to the family of antitumor antibiotics. It is known for its potent cytotoxic activity against various cancer cell lines. The compound was first isolated from the culture broth of the bacterium Streptomyces sp. and has since been the subject of extensive research due to its unique structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Yatakemycin involves several steps, starting from simple organic molecules. The key steps include the formation of the core structure through a series of cyclization reactions, followed by the introduction of various functional groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. advances in synthetic biology and fermentation technology have enabled the production of this compound on a larger scale. The process involves the cultivation of Streptomyces sp. in optimized growth media, followed by extraction and purification of the compound using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(+)-Yatakemycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered biological activity.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially leading to new analogs with improved properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s reactivity and interaction with biological targets.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify potential new drugs.
Scientific Research Applications
(+)-Yatakemycin has a wide range of applications in scientific research, including:
Chemistry: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: The compound is used to investigate cellular processes and pathways involved in cancer development and progression.
Medicine: Due to its potent antitumor activity, this compound is being explored as a potential chemotherapeutic agent. It has shown promise in preclinical studies for treating various types of cancer.
Industry: The compound’s unique structure and reactivity make it valuable for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of (+)-Yatakemycin involves its interaction with DNA. The compound binds to the minor groove of DNA, causing structural distortions that inhibit the replication and transcription processes. This leads to the induction of apoptosis in cancer cells. The molecular targets include specific sequences within the DNA, and the pathways involved are primarily related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
(+)-Yatakemycin is unique compared to other antitumor antibiotics due to its specific DNA-binding properties and potent cytotoxic activity. Similar compounds include:
Mitomycin C: Another DNA-binding antitumor antibiotic with a different mechanism of action.
Bleomycin: Known for its ability to induce DNA strand breaks.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
Each of these compounds has its own unique properties and applications, but this compound stands out due to its specific mode of DNA interaction and potential for targeted cancer therapy.
Properties
CAS No. |
606136-98-5 |
---|---|
Molecular Formula |
C35H29N5O8S |
Molecular Weight |
679.7 g/mol |
IUPAC Name |
S-methyl 5-hydroxy-6-[(1R,12S)-10-(5-hydroxy-6-methoxy-1H-indole-2-carbonyl)-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-4-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbothioate |
InChI |
InChI=1S/C35H29N5O8S/c1-47-25-10-19-14(7-23(25)41)6-20(36-19)33(45)40-13-15-12-35(15)18-9-21(37-28(18)24(42)11-26(35)40)32(44)39-5-4-16-17-8-22(34(46)49-3)38-27(17)31(48-2)30(43)29(16)39/h6-11,15,36-38,41,43H,4-5,12-13H2,1-3H3/t15-,35-/m1/s1 |
InChI Key |
CMFSXTISUXTEGX-QXPWRNTLSA-N |
Isomeric SMILES |
COC1=C(C=C2C=C(NC2=C1)C(=O)N3C[C@H]4C[C@@]45C3=CC(=O)C6=C5C=C(N6)C(=O)N7CCC8=C9C=C(NC9=C(C(=C87)O)OC)C(=O)SC)O |
Canonical SMILES |
COC1=C(C=C2C=C(NC2=C1)C(=O)N3CC4CC45C3=CC(=O)C6=C5C=C(N6)C(=O)N7CCC8=C9C=C(NC9=C(C(=C87)O)OC)C(=O)SC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.